

# Interleukin-18 in the Tumor Microenvironment: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PXP 18 protein*

Cat. No.: *B1177370*

[Get Quote](#)

An In-depth Examination of IL-18's Dual Role, Signaling, and Therapeutic Potential in Oncology

## Abstract

Interleukin-18 (IL-18), a pleiotropic cytokine of the IL-1 superfamily, has emerged as a critical regulator of the intricate cellular and molecular interactions within the tumor microenvironment (TME). Initially identified as an interferon-gamma (IFN- $\gamma$ ) inducing factor, IL-18 exhibits a paradoxical nature, capable of orchestrating both potent anti-tumor immune responses and, conversely, promoting tumor progression. This technical guide provides a comprehensive overview of the current understanding of IL-18 biology in the context of cancer for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms of IL-18 signaling, its divergent effects on key immune cell populations, and the therapeutic strategies being explored to harness its anti-cancer potential. This guide includes a compilation of quantitative data on IL-18 expression across various malignancies, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development.

## The Dichotomous Role of Interleukin-18 in Cancer

IL-18's function in the TME is context-dependent, influenced by the surrounding cytokine milieu and the specific immune cell populations present. This duality is a critical consideration for therapeutic development.

### 1.1. Anti-Tumor Functions:

IL-18's primary anti-tumor activity is mediated through the activation of both the innate and adaptive immune systems.<sup>[1]</sup> It stimulates natural killer (NK) cells and T cells, enhancing their cytotoxic capabilities and promoting a Th1-polarized immune response, which is crucial for effective tumor cell elimination.<sup>[1][2][3]</sup> In synergy with IL-12, IL-18 potently induces the production of IFN- $\gamma$ , a key cytokine in anti-tumor immunity.<sup>[4]</sup> Furthermore, IL-18 can induce an antigen-presenting cell (APC)-like phenotype in NK cells, enabling them to contribute to the priming of tumor-specific T cells.<sup>[2]</sup>

### 1.2. Pro-Tumor Functions:

Conversely, IL-18 can contribute to tumor progression through several mechanisms. In the absence of a strong Th1-polarizing environment, IL-18 can promote angiogenesis, cell proliferation, and metastasis.<sup>[1][5]</sup> A significant pro-tumor mechanism involves its interaction with myeloid-derived suppressor cells (MDSCs). IL-18 has been shown to promote the differentiation and enhance the immunosuppressive function of monocytic MDSCs (M-MDSCs), which inhibit T cell responses.<sup>[6][7]</sup> Additionally, IL-18 can induce the expression of programmed death-1 (PD-1) on NK cells and T cells, leading to immune exhaustion and diminished anti-tumor activity.<sup>[8][9]</sup>

## Quantitative Analysis of IL-18 in Human Cancers

The expression level of IL-18 in the TME and systemically has been investigated as a potential biomarker for prognosis in various cancers. The data, however, often presents a conflicting picture, underscoring the cytokine's complex role.

Table 1: IL-18 Expression and Prognostic Significance in Various Cancers

| Cancer Type         | IL-18                                                      |                                                                        |                                                                                                                                                        |                                                                       |
|---------------------|------------------------------------------------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
|                     | IL-18<br>Expression in<br>Tumor vs.<br>Normal Tissue       | Serum/Plasma<br>Levels in<br>Patients vs.<br>Healthy<br>Controls       | Correlation<br>with Patient<br>Survival                                                                                                                | Hazard Ratio<br>(HR) and 95%<br>Confidence<br>Interval (CI)           |
| Breast Cancer       | Gene expression inversely associated with prognosis.       | Higher in patients (median: 134.66-134.88 pg/ml) vs. healthy controls. | High serum IL-18 associated with worse relapse-free survival.[10]                                                                                      | HR for RFS (High vs. Low IL-18): 0.336 (95% CI: 0.147-0.727). [10]    |
| Colorectal Cancer   | Decreased mRNA and protein expression in tumor tissues.[2] | Higher in patients vs. healthy controls.                               | Low tumor IL-18 expression associated with lower 10-year survival.[2] High serum IL-18 associated with shorter median survival (35 vs. 49 months).[11] | HR for OS (Low vs. High tumor IL-18): 4.375 (95% CI: 1.279-8.220).[2] |
| Lung Cancer (NSCLC) | Higher expression in tumor tissue.[12]                     | Elevated in patients.[12]                                              | High levels of inactive (IL-18/IL-18BP complex)<br>IL-18 predict worse overall survival in non-responders to immunotherapy. [12]                       | -                                                                     |
| Ovarian Cancer      | Significantly higher in cancerous tissues.                 | Elevated in serum and ascites.[5]                                      | High IL-18BP expression associated with malignancy.[5]                                                                                                 | -                                                                     |

---

|                   |                                                             |   |                                                                               |   |
|-------------------|-------------------------------------------------------------|---|-------------------------------------------------------------------------------|---|
| Melanoma          | Lower mRNA expression in tumor tissues. <a href="#">[3]</a> | - | High IL-18 expression associated with longer survival.<br><a href="#">[3]</a> | - |
| Pancreatic Cancer | -                                                           | - | High IL-18 expression associated with poor prognosis.<br><a href="#">[3]</a>  | - |

---

## IL-18 Signaling Pathway

The biological effects of IL-18 are initiated by its binding to a heterodimeric receptor complex, leading to the activation of downstream signaling cascades.

IL-18 binds to the IL-18 receptor alpha (IL-18R $\alpha$ ) chain, which then recruits the IL-18 receptor beta (IL-18R $\beta$ ) chain to form a high-affinity ternary signaling complex.[\[4\]](#)[\[6\]](#) This complex recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein to the intracellular Toll/interleukin-1 receptor (TIR) domains of the receptor chains.[\[4\]](#)[\[5\]](#) The recruitment of MyD88 initiates a signaling cascade that leads to the activation of nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinases (MAPKs), such as p38 and JNK.[\[6\]](#)[\[10\]](#) These pathways ultimately result in the transcription of target genes, including those encoding for IFN- $\gamma$  and other pro-inflammatory cytokines and chemokines.[\[10\]](#)



[Click to download full resolution via product page](#)

**Figure 1:** IL-18 Signaling Pathway.

# Experimental Protocols

Accurate and reproducible methods for quantifying IL-18 and characterizing IL-18-responsive cells are essential for advancing our understanding of its role in the TME.

## 4.1. Quantification of IL-18 by ELISA in Human Tumor Tissue Lysates

This protocol outlines the steps for measuring IL-18 protein concentration in tumor tissue homogenates using a sandwich enzyme-linked immunosorbent assay (ELISA).

### Materials:

- Human IL-18 ELISA Kit (e.g., from RayBiotech, Abcam, or antibodies-online.com)[2][6][7]
- Fresh or frozen tumor tissue
- Phosphate-buffered saline (PBS)
- Tissue homogenizer
- Lysis buffer (as recommended by the ELISA kit manufacturer or a standard RIPA buffer)
- Microcentrifuge
- Microplate reader

### Procedure:

- Sample Preparation:
  - Rinse fresh or thawed frozen tumor tissue with ice-cold PBS to remove excess blood.[6]
  - Finely chop the tissue into 1-2 mm pieces.[6]
  - Homogenize the tissue in lysis buffer (e.g., 1g of tissue per 10 mL of lysis buffer) using a tissue homogenizer on ice.[6]
  - Centrifuge the homogenate at approximately 5,000 x g for 5 minutes at 4°C to pellet cellular debris.[6]

- Collect the supernatant (tissue lysate) and store on ice. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[2]
- ELISA Assay:
  - Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.[7]
  - Add 100 µL of standards and samples (diluted as necessary) to the appropriate wells of the IL-18 antibody-coated microplate.[2]
  - Incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).[7]
  - Wash the wells multiple times with the provided wash buffer.
  - Add 100 µL of the biotinylated detection antibody and incubate as directed (e.g., 1 hour at room temperature).[7]
  - Wash the wells.
  - Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).[7]
  - Wash the wells.
  - Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes at room temperature).[7]
  - Add 50 µL of stop solution to each well to terminate the reaction.[7]
  - Immediately read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

- Determine the concentration of IL-18 in the samples by interpolating their absorbance values from the standard curve.

ELISA Workflow for IL-18 in Tumor Lysates



[Click to download full resolution via product page](#)**Figure 2: ELISA Workflow for IL-18 Quantification.**

#### 4.2. Immunohistochemical Staining of IL-18 in Paraffin-Embedded Tumor Sections

This protocol provides a general guideline for the detection and localization of IL-18 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

##### Materials:

- FFPE tumor tissue sections on charged slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- Hydrogen peroxide (3%)
- Blocking buffer (e.g., 10% normal serum in PBS)
- Primary antibody against human IL-18 (ensure it is validated for IHC-P)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

##### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene twice for 5 minutes each.[8]
  - Immerse slides in 100% ethanol twice for 3 minutes each.[8]
  - Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each.[8]
  - Rinse with deionized water.
- Antigen Retrieval:
  - Incubate slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[8]
  - Allow slides to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with 3% H<sub>2</sub>O<sub>2</sub> for 10 minutes.[8]
  - Rinse with PBS.
  - Block non-specific binding with blocking buffer for 1 hour at room temperature.[3]
  - Incubate with the primary IL-18 antibody (diluted in antibody diluent) overnight at 4°C in a humidified chamber.[3]
  - Wash with PBS.
  - Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.[8]
  - Wash with PBS.
  - Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.[8]
  - Wash with PBS.
  - Apply DAB substrate and monitor color development (1-10 minutes).[3]

- Rinse with deionized water.
- Counterstaining and Mounting:
  - Counterstain with hematoxylin for 1-2 minutes.[8]
  - Rinse with tap water.
  - Dehydrate slides through graded ethanol and xylene.[3]
  - Mount with a coverslip using mounting medium.[3]

#### 4.3. Flow Cytometric Analysis of IL-18 Receptor Expressing Immune Cells in Tumors

This protocol describes a general workflow for identifying and quantifying immune cell subsets expressing the IL-18 receptor (IL-18R $\alpha$ ) within a tumor.

##### Materials:

- Fresh tumor tissue
- Digestion buffer (e.g., collagenase, DNase)
- FACS buffer (PBS with 2% FBS)
- Fc block (e.g., anti-CD16/32)
- Fluorochrome-conjugated antibodies against:
  - Cell surface markers for T cells (CD3, CD4, CD8), NK cells (CD56, NKp46), and myeloid cells (CD11b, CD14, CD15, CD33)
  - IL-18 Receptor  $\alpha$  (CD218a)
  - Viability dye
- Flow cytometer

##### Procedure:

- Single-Cell Suspension Preparation:
  - Mechanically dissociate fresh tumor tissue and incubate in digestion buffer to obtain a single-cell suspension.
  - Filter the cell suspension through a cell strainer to remove clumps.
  - Lyse red blood cells if necessary.
  - Wash the cells with FACS buffer.
- Staining:
  - Stain with a viability dye to exclude dead cells from the analysis.
  - Block Fc receptors with Fc block to prevent non-specific antibody binding.
  - Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest, including the anti-IL-18R $\alpha$  antibody, for 30 minutes at 4°C in the dark.
  - Wash the cells with FACS buffer.
- Data Acquisition and Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data using flow cytometry software. A typical gating strategy would involve:
    1. Gating on singlets to exclude doublets.
    2. Gating on live cells using the viability dye.
    3. Identifying major immune cell lineages (e.g., CD45+ cells).
    4. Further gating on specific immune cell subsets (e.g., CD3+ T cells, CD56+ NK cells).
    5. Quantifying the percentage and expression intensity of IL-18R $\alpha$  on each immune cell subset.

# Therapeutic Strategies Targeting the IL-18 Pathway

The dual nature of IL-18 presents both opportunities and challenges for its therapeutic application in oncology.

## 5.1. Recombinant IL-18 and Decoy-Resistant Variants:

Clinical trials with recombinant human IL-18 (rhIL-18) have shown limited efficacy, largely due to the high circulating levels of the natural inhibitor, IL-18 binding protein (IL-18BP), in cancer patients.[\[13\]](#) To overcome this, "decoy-resistant" IL-18 variants have been engineered that cannot bind to IL-18BP but retain their ability to activate the IL-18 receptor. These variants have demonstrated enhanced anti-tumor effects in preclinical models.

## 5.2. IL-18-Secreting CAR-T Cells:

A promising approach is to engineer chimeric antigen receptor (CAR)-T cells to secrete IL-18 directly into the tumor microenvironment. This local delivery strategy aims to maximize the anti-tumor effects of IL-18 while minimizing systemic toxicity. IL-18-secreting CAR-T cells have shown enhanced persistence, proliferation, and anti-tumor efficacy in preclinical solid tumor models.[\[9\]](#)[\[14\]](#)

## Workflow for Evaluating IL-18-Secreting CAR-T Cells

[Click to download full resolution via product page](#)**Figure 3:** Experimental Workflow for IL-18 CAR-T Cell Evaluation.

## Conclusion

Interleukin-18 is a cytokine with a complex and context-dependent role in the tumor microenvironment. Its ability to both stimulate potent anti-tumor immunity and promote tumor growth necessitates a deep understanding of its biology for the development of effective cancer therapies. The strategies of using decoy-resistant IL-18 and arming CAR-T cells with IL-18 represent exciting avenues for future clinical investigation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic potential of modulating the IL-18 pathway in cancer.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 2. Human IL18 ELISA kit | Cell Culture Supernatant, Cell Lysate, Plasma [antibodies-online.com]
- 3. youtube.com [youtube.com]
- 4. thno.org [thno.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biogot.com [biogot.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 9. CAR T Cells Releasing IL-18 Convert to T-Bethigh FoxO1low Effectors that Exhibit Augmented Activity against Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Serum Levels of Interleukin-18 Are Associated With Worse Outcomes in Patients With Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]

- 12. Plasmatic Inactive IL-18 Predicts a Worse Overall Survival for Advanced Non-Small-Cell Lung Cancer with Early Metabolic Progression after Immunotherapy Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IL-18-secreting CAR T cells targeting DLL3 are highly effective in small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interleukin-18 in the Tumor Microenvironment: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177370#interleukin-18-in-the-tumor-microenvironment]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)